

# Application Notes and Protocols: Staining of Cells and Tissues with Indocyanine Green (ICG)

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## Compound of Interest

Compound Name: EINECS 264-176-2

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## Introduction

Indocyanine Green (ICG) is a water-soluble, tricarbo-cyanine dye that has been approved by the FDA for various clinical applications for over 60 years.<sup>[1]</sup> Its unique property of fluorescing in the near-infrared (NIR) spectrum (peak absorption at 800-810 nm in blood plasma) makes it an invaluable tool in research and drug development.<sup>[2][3]</sup> This NIR fluorescence allows for deep tissue penetration of light and minimizes autofluorescence from biological tissues, resulting in a high signal-to-noise ratio.<sup>[3][4]</sup>

Initially used for assessing liver and cardiac function, the applications of ICG have expanded significantly.<sup>[1][5]</sup> In the realm of cellular and tissue analysis, ICG is utilized for visualizing vasculature, assessing tissue perfusion, and identifying tumors.<sup>[6][7][8]</sup> Notably, ICG has been observed to accumulate preferentially in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect and active uptake by cancer cells through mechanisms like clathrin-mediated endocytosis.<sup>[9][10]</sup>

These application notes provide detailed protocols for staining cells and tissues with Indocyanine Green for microscopic analysis, quantitative data for experimental setup, and diagrams to illustrate key processes.

## Quantitative Data for ICG Staining

The optimal concentration and incubation time for ICG staining can vary depending on the cell type, tissue, and specific application. The following tables summarize recommended parameters based on literature for in vitro and in vivo applications.

Table 1: Recommended Parameters for In Vitro Cell Staining with ICG

Cell Type	ICG Concentration	Incubation Time	Temperature	Notes
Peripheral Blood Mononuclear Cells (PBMCs)	6.25 µg/mL	30 minutes	Room Temperature	Achieved reproducible staining with two washes in PBS. <a href="#">[10]</a>
Sarcoma Cell Lines (e.g., HT-1080, U2OS)	25 µM	30 minutes - 24 hours	37°C	Uptake is concentration and time-dependent. Longer incubation up to 24 hours can increase intracellular signal. <a href="#">[9]</a> <a href="#">[11]</a>
Human Retinal Pigment Epithelium (RPE)	Up to 0.5% (5 mg/mL)	5 - 30 minutes	Not Specified	No measurable reduction in cell viability at these concentrations and times. <a href="#">[12]</a>
Colon Cancer Cell Lines	Not Specified	Not Specified	37°C vs 4°C	ICG uptake is temperature-dependent, suggesting an active uptake mechanism. <a href="#">[13]</a>

Table 2: Recommended Parameters for In Vivo and Ex Vivo Tissue Analysis with ICG

Application	Administration	ICG Dosage/Concentration	Timing of Imaging/Analysis
Tumor Imaging (e.g., Sarcoma, Colorectal Cancer)	Intravenous	0.1 - 1 mg/kg	Immediately after injection and up to 60 minutes post-injection for real-time imaging. [14] Pre-operative administration (up to 28 days) has also been reported for tumor detection.[10]
Tissue Perfusion Assessment	Intravenous	0.02 mg/kg	Real-time imaging during the procedure. [15]
Sentinel Lymph Node Biopsy (Gastric Cancer)	Submucosal Injection	50 µg/mL (0.5 mL x 4 points)	The day prior to surgery.[11]
Ureter Localization	Intravenous	0.25–0.5 mg/kg	5–10 minutes before imaging.[16]
Ex Vivo Tissue Section Imaging (Sarcoma)	Intravenous injection prior to resection	Not specified	Sections prepared from tissue collected after in vivo ICG administration.[10]

## Experimental Protocols

### Preparation of ICG Staining Solution

Materials:

- Indocyanine Green (ICG) powder

- Sterile Water for Injection or Dimethyl Sulfoxide (DMSO)
- Balanced Salt Solution (BSS) or Phosphate-Buffered Saline (PBS)
- Sterile syringes and filters

Protocol:

- Reconstitute the ICG powder. For a 2.5 mg/mL stock solution, inject 10 mL of Sterile Water for Injection into a 25 mg vial of ICG.[\[1\]](#) Alternatively, for a 10 mM stock solution, dissolve the ICG powder in anhydrous DMSO.[\[6\]](#)
- Gently shake or vortex the vial until the ICG is completely dissolved. Inspect for any precipitation; if present, do not use the solution.[\[1\]](#)
- For cell staining, dilute the stock solution to the desired final concentration using cell culture medium, PBS, or BSS. For example, to achieve a 25  $\mu$ M working solution from a 10 mM stock, perform a 1:400 dilution.

## Protocol 1: Staining of Adherent Cells in Culture

Materials:

- Adherent cells cultured on coverslips or in chamber slides
- Complete cell culture medium
- ICG staining solution (prepared as above)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (for fixation)
- Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

- Culture adherent cells on sterile coverslips in a petri dish or in chamber slides to the desired confluency.

- Aspirate the culture medium from the cells.
- Add the pre-warmed ICG staining solution (e.g., 25  $\mu$ M in complete medium) to the cells and incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.[\[11\]](#)
- After incubation, aspirate the ICG solution.
- Wash the cells once with complete culture medium followed by two washes with PBS to remove unbound ICG.[\[11\]](#)
- Fixation: Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.[\[11\]](#)
- Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Mounting: Carefully remove the coverslips from the dish and mount them onto glass slides with the cell-side down, using a mounting medium. If using chamber slides, remove the chamber and add a coverslip with mounting medium.
- Image the cells using a fluorescence microscope equipped with appropriate filters for ICG (Excitation/Emission: ~780/820 nm) and DAPI (if used).

## Protocol 2: Staining of Suspension Cells

### Materials:

- Suspension cells
- Cell culture medium or PBS
- ICG staining solution
- Phosphate-Buffered Saline (PBS)
- Centrifuge tubes
- 4% Paraformaldehyde (PFA) in PBS (for fixation, optional)

### Procedure:

- Harvest the suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in the ICG staining solution (e.g., 6.25 µg/mL in PBS).[\[10\]](#)
- Incubate for 30 minutes at room temperature.[\[10\]](#)
- Centrifuge the cells and aspirate the staining solution.
- Wash the cell pellet twice by resuspending in 5 mL of PBS and centrifuging.[\[10\]](#)
- After the final wash, resuspend the cells in a small volume of PBS for immediate analysis (e.g., flow cytometry) or proceed with fixation for microscopy.
- For microscopy, resuspend the cells in 4% PFA and incubate for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Resuspend the final cell pellet in a small volume of PBS, apply a drop to a glass slide, and cover with a coverslip for imaging.

## Protocol 3: Staining of Ex Vivo Tissue Sections

### Materials:

- Frozen or paraffin-embedded tissue sections on slides
- Phosphate-Buffered Saline (PBS)
- ICG staining solution
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional)
- Mounting medium

### Procedure:

- For frozen sections: Thaw the slides at room temperature for about 30 minutes. Fix the sections with 4% PFA for 10 minutes at room temperature, followed by three washes with PBS.[17]
- For paraffin-embedded sections: Deparaffinize the sections by incubating in xylene and rehydrate through a graded series of ethanol to water.
- (Optional) Permeabilization: If targeting intracellular structures, incubate the sections with a permeabilization buffer for 10-15 minutes at room temperature.[13]
- Wash the sections three times with PBS.
- Apply the ICG staining solution to the tissue sections and incubate in a humidified chamber for a specified time (e.g., 30-60 minutes) at room temperature. The optimal time may need to be determined empirically.
- Gently wash the slides three times with PBS to remove excess ICG.
- Mount the coverslips using an aqueous mounting medium.
- Image the stained tissue sections using a fluorescence microscope with NIR capabilities.

## Quantitative Analysis of ICG Fluorescence using ImageJ/Fiji

Procedure:

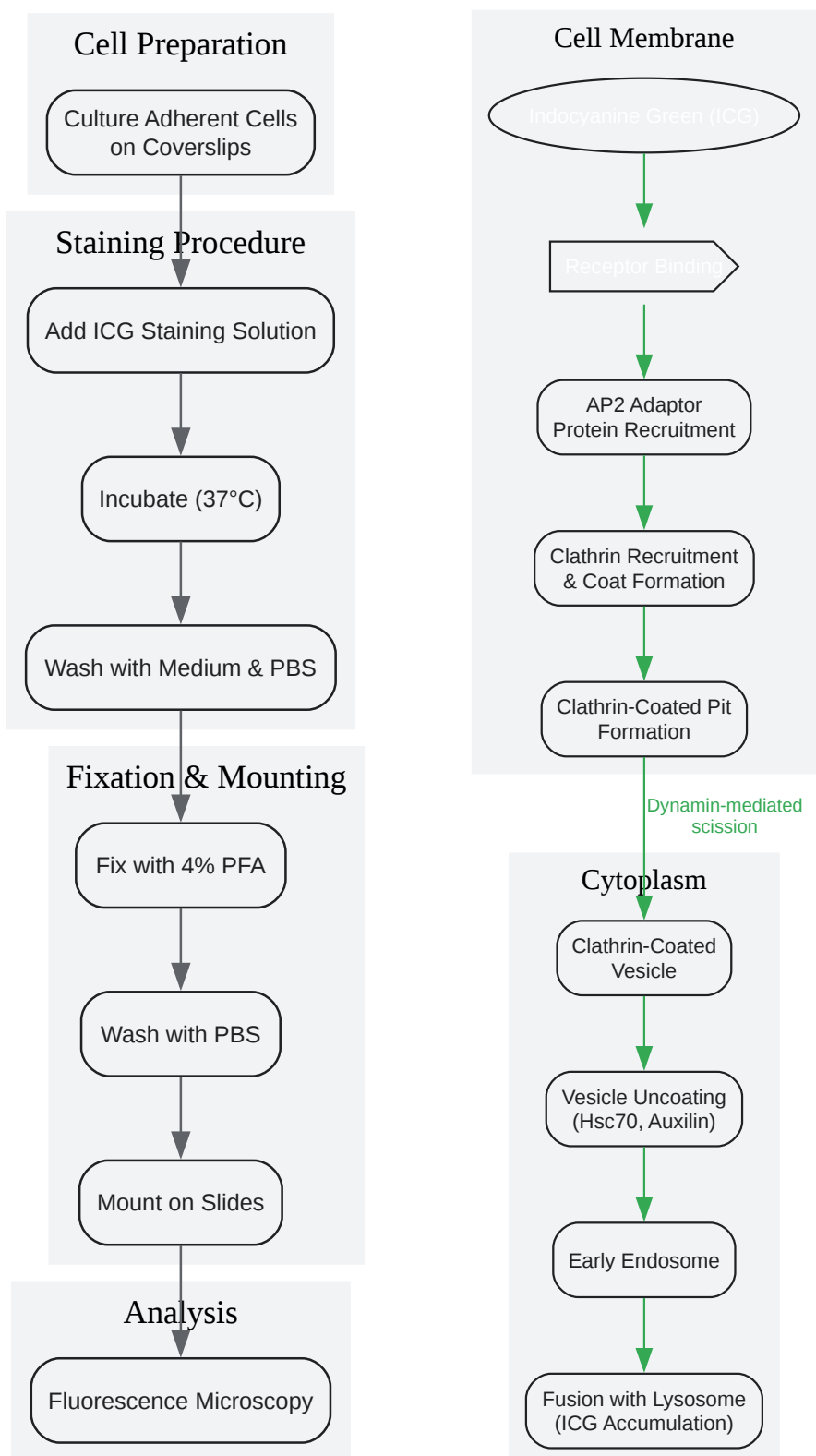
- Open the fluorescence image in ImageJ/Fiji.
- If the image is in color, convert it to an 8-bit grayscale image by navigating to Image > Type > 8-bit.[18]
- Use the freehand selection tool to draw a region of interest (ROI) around a stained cell.
- Go to Analyze > Set Measurements... and ensure that "Area", "Integrated Density", and "Mean Gray Value" are selected.[7][15]

- Press "M" (or Analyze > Measure) to record the measurements for the selected cell.
- Draw a few ROIs in the background area of the image where there are no cells and measure their mean gray value to determine the average background fluorescence.
- Calculate the Corrected Total Cell Fluorescence (CTCF) using the following formula:  $CTCF = \text{Integrated Density} - (\text{Area of selected cell} \times \text{Mean fluorescence of background})$ <sup>[7]</sup>
- Repeat for multiple cells and across different experimental conditions for statistical analysis.

## Visualizations

### Experimental Workflow for Staining Adherent Cells





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